N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a benzenesulfonyl group, a thiophen-2-yl substituent, and a 4-methoxybenzene moiety. Its structure combines aromatic and heterocyclic elements, making it a candidate for medicinal chemistry applications, particularly in enzyme inhibition or receptor modulation. The presence of sulfonamide groups often confers metabolic stability and binding affinity to biological targets, such as proteases or phosphatases .
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S3/c1-25-15-9-11-17(12-10-15)28(23,24)20-14-19(18-8-5-13-26-18)27(21,22)16-6-3-2-4-7-16/h2-13,19-20H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBLRKJGJFWVEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with 2-(phenylsulfonyl)-2-(2-thienyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a series of chemical reactions involving benzenesulfonamides and thiophene derivatives. The structural formula is represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cells. For instance, one study reported the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-468 | 3.99 ± 0.21 |
| CCRF-CM | 4.51 ± 0.24 |
These results indicate that the compound effectively inhibits cell proliferation under hypoxic conditions, which is crucial for targeting tumors with limited oxygen supply .
Inhibition of Carbonic Anhydrase IX
This compound has also been identified as a selective inhibitor of carbonic anhydrase IX (hCA IX), an enzyme implicated in tumor progression and metastasis. The compound's structure allows it to bind effectively to the active site of hCA IX, inhibiting its function and thereby reducing tumor acidity and promoting apoptosis .
Case Studies
- Case Study on Breast Cancer Treatment : A study involving the application of this compound on MDA-MB-468 cells demonstrated a significant reduction in cell viability and induction of apoptosis. The study utilized flow cytometry to analyze cell cycle phases, revealing that treatment led to an arrest in the G0-G1 and S phases, further confirming its anticancer potential .
- In Vivo Studies : Preliminary in vivo studies are needed to evaluate the pharmacokinetics and overall therapeutic efficacy of this compound in animal models. These studies will provide insights into dosage optimization and potential side effects.
Mechanism of Action
The mechanism of action of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. The phenylsulfonyl and thienyl groups may enhance the compound’s binding affinity and specificity towards certain proteins or receptors.
Comparison with Similar Compounds
Structural Analogs and Their Properties
Compound 13a (N-[2-(6-Bromo-8-fluoro-4-methylidene-2,3,4,4a,9,9a-hexahydro-1H-carbazol-4a-yl)ethyl]-4-methoxybenzene-1-sulfonamide)
- Structure : Shares the 4-methoxybenzenesulfonamide group but incorporates a carbazole core with bromo and fluoro substituents.
- Physical Properties : Yellow oil; characterized by NMR (¹H, ¹³C) and IR spectroscopy.
4-Methyl-N-[2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide
- Structure : Simplifies the target compound by replacing the benzenesulfonyl and 4-methoxy groups with a methyl substituent.
- Commercial Relevance : Marketed for medicinal chemistry research (CAS 102996-95-2), suggesting utility in drug discovery.
- Synthetic Accessibility : Likely synthesized via sulfonylation of a thiophen-ethylamine precursor, though exact protocols are unspecified .
N-[2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide
- Structure : Replaces the sulfonamide with a nitrobenzamide group, altering electronic properties.
- No biological data are available .
2-(4-{N-[(Thiophen-2-yl)methyl]-4-methylbenzensulfonamido}phenyl)essigsäure (Compound 145)
- Structure : Combines a thiophen-methyl group with a sulfonamide-linked phenylacetic acid.
- Synthesis : Prepared via lithium hydroxide-mediated hydrolysis (77% yield), indicating robust synthetic routes for thiophen-containing sulfonamides .
Physicochemical and Spectroscopic Comparisons
Biological Activity
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide is a complex organic compound with potential therapeutic applications. Its unique structural components, including a benzenesulfonyl group and a thiophene moiety, suggest various biological activities that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 396.5 g/mol. The presence of multiple functional groups, such as sulfonamide and methoxy groups, enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to:
- Inhibit Enzymatic Activity : Preliminary studies indicate that this compound may inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis in the liver.
- Modulate Receptor Activity : The structural features suggest potential interactions with various receptors, influencing cellular signaling pathways.
- Antimicrobial Properties : Similar sulfonamide derivatives have demonstrated significant antibacterial and antifungal activities, indicating that this compound may exhibit similar properties.
Antimicrobial Activity
Research has shown that sulfonamide derivatives can possess significant antibacterial and antifungal properties. In particular, this compound has been investigated for its efficacy against various pathogens.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Significant inhibition | |
| Candida albicans | Moderate antifungal activity |
Cardiovascular Effects
Studies on related compounds have indicated potential effects on cardiovascular parameters, such as perfusion pressure and coronary resistance. For instance, derivatives of benzenesulfonamide have shown to decrease coronary resistance in isolated rat heart models, suggesting a possible mechanism involving calcium channel modulation .
Case Studies
- Study on Perfusion Pressure :
-
Antimicrobial Efficacy :
- In vitro testing of this compound against various bacterial strains demonstrated promising results, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for assessing its therapeutic potential. Theoretical studies using ADME (Absorption, Distribution, Metabolism, and Excretion) modeling suggest favorable permeability characteristics across biological membranes, indicating good bioavailability .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves sequential sulfonylation and coupling reactions. For example:
- Step 1 : React 4-methoxybenzenesulfonyl chloride with a hydroxyl-containing intermediate (e.g., 2-amino-2-(thiophen-2-yl)ethanol) under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage .
- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm structures using -NMR and -NMR spectroscopy .
- Key Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction completion .
Q. How can researchers verify the molecular structure and purity of this compound?
- Methodological Answer :
- Spectroscopic Techniques :
- NMR : Assign peaks for aromatic protons (δ 6.8–8.0 ppm for thiophene and benzene rings) and methoxy groups (δ ~3.8 ppm) .
- HRMS : Confirm molecular ion [M+H] with mass accuracy <5 ppm .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to achieve >95% purity .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in amber vials at –20°C under inert atmosphere (argon or nitrogen) to prevent oxidation of the sulfonamide and thiophene moieties. Stability should be monitored via periodic NMR and HPLC checks .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfonamide coupling step?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the amine intermediate .
- Catalysis : Introduce catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
- Contradictions : reports 71% yield using pyridine as a base, while achieves 77% with lithium hydroxide. Comparative studies suggest adjusting base stoichiometry (1.2–1.5 eq.) improves reproducibility .
Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., tyrosine phosphatases or cyclooxygenases). The thiophene and sulfonamide groups often participate in π-π stacking and hydrogen bonding .
- DFT Calculations : Apply density functional theory (B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential surfaces for reactivity analysis .
Q. How do structural modifications (e.g., substituent changes) impact biological activity?
- Methodological Answer :
- Fluorine Substitution : Analogues with 4-fluorophenyl groups (vs. methoxy) show enhanced metabolic stability (t increased by 40% in microsomal assays) due to reduced oxidative metabolism .
- Thiophene vs. Furan : Replacing thiophene with furan decreases potency (IC shifts from 0.8 μM to 2.3 μM in kinase inhibition assays), likely due to weaker sulfur-mediated interactions .
Data Contradictions and Resolution
- Synthesis Yield Variability : Discrepancies in yields (e.g., 71% vs. 77%) may arise from differences in solvent purity or inert atmosphere control. Replicate reactions under strictly anhydrous conditions to resolve .
- Biological Target Specificity : suggests broad enzyme inhibition, while highlights HPTPβ selectivity. Validate via isoform-specific assays (e.g., recombinant protein panels) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
